3-Fluoro-4-methoxyaniline

Descripción general

Descripción

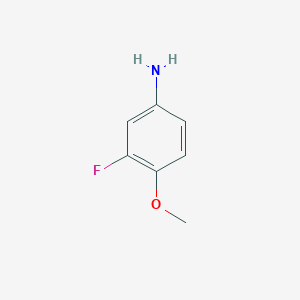

3-Fluoro-4-methoxyaniline (CAS 366-99-4), also known as 4-amino-2-fluoroanisole or 3-fluoro-p-anisidine, is a fluorinated aniline derivative with the molecular formula C₇H₈FNO and a molecular weight of 141.14 g/mol. It features a fluorine substituent at the 3-position and a methoxy group at the 4-position of the benzene ring (Figure 1). The compound is a crystalline powder with a melting point of 81–84°C and a boiling point of 135°C (18 mmHg) .

Métodos De Preparación

Reduction of Nitro Precursors

Tin(II) Chloride-Mediated Reduction

The most direct route involves reducing 3-fluoro-4-nitroanisole (or its positional isomer) using tin(II) chloride (SnCl₂) in acidic conditions. According to LookChem , this method yields this compound as a light beige to yellow-brown crystalline powder. The reaction mechanism proceeds via the classical Béchamp reduction, where SnCl₂ acts as both a reducing agent and a proton donor:

2 + 6\text{HCl} \rightarrow \text{this compound} + 3\text{SnCl}4 + 2\text{H}_2\text{O}

Key parameters:

-

Solvent : Hydrochloric acid (HCl)

-

Temperature : 60–80°C

-

Yield : ~70–85% (estimated based on analogous reductions)

This method is favored for its simplicity but faces criticism due to tin waste generation and challenges in isolating the amine product from tin byproducts .

Halogenation-Etherification Sequential Synthesis

Bromination and Methoxylation Approach

The patent CN102199099A outlines a two-step synthesis for 3-bromo-4-methoxyaniline, which can be adapted for the fluoro analogue:

-

Bromination :

-

Substrate : 4-Fluoronitrobenzene

-

Reagent : Bromine (Br₂) or N-bromosuccinimide (NBS)

-

Conditions : Acetic acid solvent, 15–60°C

-

Product : 3-Bromo-4-fluoronitrobenzene

-

-

Etherification :

-

Reagent : Sodium methoxide (NaOCH₃) in methanol

-

Conditions : 10–80°C, 3.5–5.5:1 molar ratio of NaOCH₃ to substrate

-

Product : 3-Bromo-4-methoxynitrobenzene

-

Following nitro reduction, this pathway yields 3-bromo-4-methoxyaniline. For fluorine incorporation, the bromination step could be replaced with fluorination using agents like Selectfluor®, though this remains speculative without explicit data .

Protection-Deprotection Strategies

Amino Group Protection

The patent WO2018207120A1 describes a protection-deprotection strategy for synthesizing nitroanilines, which can be extrapolated to this compound:

-

Protection : Reacting 4-fluoro-2-methoxyaniline with acetic anhydride to form N-acetyl-4-fluoro-2-methoxyaniline.

-

Nitration : Introducing a nitro group at the 5-position using nitric acid (HNO₃) in sulfuric acid (H₂SO₄).

-

Deprotection : Hydrolysis with NaOH to yield 4-fluoro-2-methoxy-5-nitroaniline.

Adapting this method, the amine group in this compound could be protected during electrophilic substitutions to prevent unwanted side reactions .

Comparative Analysis of Synthetic Routes

*Estimated based on analogous reactions.

Physicochemical Characterization

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₈FNO | |

| Molecular Weight | 141.14 g/mol | |

| Melting Point | 81–83°C | |

| Boiling Point | 135°C at 18 mmHg | |

| Density | 1.176 g/cm³ | |

| Solubility | Slightly in chloroform, methanol |

Industrial-Scale Production Considerations

Industrial synthesis prioritizes the SnCl₂ reduction method due to its straightforward setup, despite environmental concerns. However, transitioning to catalytic hydrogenation could align with green chemistry principles, as demonstrated in recent patents . Key challenges include:

Análisis De Reacciones Químicas

Types of Reactions: 3-Fluoro-4-methoxyaniline can undergo various chemical reactions, including:

Substitution Reactions: The aniline nitrogen can act as a nucleophile, participating in substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in coupling reactions, forming more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halogen compounds and bases.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while oxidation reactions can produce nitro compounds .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

3-Fluoro-4-methoxyaniline is instrumental in the synthesis of various pharmaceutical agents. Its applications include:

- Neurological Disorders: It serves as a key intermediate in drugs targeting neurological conditions, enhancing drug efficacy and specificity .

- Cancer Treatment: The compound is utilized in developing antitumor agents. For instance, derivatives of this compound have shown improved anti-tumor activity compared to traditional agents like etoposide due to enhanced interactions from fluorine substitution .

Case Study: Antitumor Activity

Research demonstrated that fluorinated aniline derivatives, including this compound, exhibited significant cytotoxic effects against cancer cells, outperforming non-fluorinated counterparts in inhibiting cell proliferation and inducing apoptosis .

Agricultural Chemicals

In the agricultural sector, this compound is employed in formulating agrochemicals such as herbicides and fungicides. Its role enhances crop protection and yield by providing effective solutions against pests and diseases .

Material Science

The compound is also pivotal in material science, particularly in developing advanced materials like polymers and dyes. Its unique properties contribute to improved stability and performance compared to conventional materials, making it valuable for various industrial applications .

Analytical Chemistry

In analytical chemistry, this compound is used as a reagent for detecting and quantifying substances in complex mixtures. Its chemical structure allows for specific interactions that facilitate the analysis of various compounds .

Summary Table of Applications

| Application Area | Description | Notable Findings/Case Studies |

|---|---|---|

| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders and cancer treatments | Enhanced efficacy in antitumor activity over traditional drugs |

| Agricultural Chemicals | Used in formulating herbicides and fungicides | Improved crop protection and yield |

| Material Science | Development of advanced materials such as polymers and dyes | Superior stability and performance compared to traditional options |

| Analytical Chemistry | Reagent for detection and quantification of substances | Facilitates analysis through specific chemical interactions |

Mecanismo De Acción

The mechanism of action of 3-Fluoro-4-methoxyaniline involves its ability to act as a nucleophile due to the presence of the aniline nitrogen. The electron-donating methoxy group influences the reactivity of the fluorine atom, allowing the compound to participate in various chemical reactions. The exact molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparación Con Compuestos Similares

3,5-Dimethoxyaniline

Structural Differences : Methoxy groups at both 3- and 5-positions instead of fluorine and methoxy.

Biological Activity :

- Exhibits potent binding to hA1AR (Ki = 69.7 nM) but lower selectivity compared to 3-fluoro-4-methoxyaniline .

3-Methoxy-4-chloroaniline

Structural Differences : Chlorine at 4-position and methoxy at 3-position.

Biological Activity :

- Higher hA1AR affinity (Ki = 57.9 nM) but significantly reduced hA3AR binding (Ki = 661.1 nM), indicating chlorine’s steric hindrance at the 4-position .

- Chlorine’s stronger electron-withdrawing nature may disrupt π-stacking interactions in receptor binding pockets.

4-Methoxyaniline

Structural Differences : Lacks fluorine; methoxy group at 4-position only.

Synthesis : Produced via reduction of nitro precursors or direct methoxylation .

Applications : Intermediate in sulfonamide derivatives (e.g., ethyl 2-(N-(4-methoxyphenyl)sulfamoyl)acetate) but shows lower receptor binding affinity compared to fluorinated analogs .

3-Chloro-4-methoxyaniline (CAS 5345-54-0)

Structural Differences: Chlorine at 3-position and methoxy at 4-position. Properties: Larger atomic radius and higher electronegativity of chlorine vs. fluorine may reduce membrane permeability. Limited receptor binding data available .

3-Fluoro-4-methylaniline

Structural Differences: Methyl group replaces methoxy at 4-position. No receptor affinity data reported in evidence .

Data Tables

Table 1: Binding Affinity (Ki) of this compound and Analogs at hAR Subtypes

| Compound | hA1AR (Ki, nM) | hA3AR (Ki, nM) | Selectivity (hA1AR:hA3AR) |

|---|---|---|---|

| This compound | 139.1 | 55.5 | 2.5 |

| 3,5-Dimethoxyaniline | 69.7 | >1000 | >14.3 |

| 3-Methoxy-4-chloroaniline | 57.9 | 661.1 | 0.09 |

Data sourced from radioligand binding assays .

Table 2: Physical and Chemical Properties of Selected Compounds

| Compound | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Key Applications |

|---|---|---|---|---|

| This compound | C₇H₈FNO | 81–84 | 135 (18 mmHg) | Bosutinib synthesis, hAR ligands |

| 4-Methoxyaniline | C₇H₉NO | 57–60 | 245 | Sulfonamide intermediates |

| 3-Chloro-4-methoxyaniline | C₇H₈ClNO | Not reported | Not reported | Organic intermediates |

Key Research Findings

- Substituent Position : Para-methoxy substitution in this compound enhances hA3AR binding affinity compared to meta-substituted analogs .

- Electron Effects : Fluorine’s electron-withdrawing nature improves receptor-ligand π-π interactions, while bulkier groups (e.g., piperidine in compound 9f) abolish binding due to steric clashes .

- Synthetic Flexibility : this compound derivatives with para-fluorine or methoxy on phenyl cores retain >90% inhibition at hA1/hA3AR, whereas electron-withdrawing groups (e.g., CF₃, CN) reduce activity .

Actividad Biológica

3-Fluoro-4-methoxyaniline (CAS: 366-99-4), a fluorinated aniline derivative, has garnered attention in recent years due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on its antitumor properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H8FNO

- Molecular Weight : 141.145 g/mol

- IUPAC Name : this compound

- Synonyms : 3-fluoro-4-anisidine, 4-amino-2-fluoroanisole

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity, particularly against HeLa cells (human cervical cancer cells). A study compared the cytotoxicity of various halogen-substituted podophyllum derivatives, including those containing this compound. The results demonstrated that the fluorinated derivative had a notably lower IC50 value, suggesting enhanced potency:

| Compound | IC50 (μM) | Remarks |

|---|---|---|

| Etoposide | 59.35 ± 2.45 | Clinically used anticancer drug |

| 4β-NH-(3-chloride-4-methoxyaniline) | 5.92 ± 0.39 | Chloride substitution |

| 4β-NH-(3-bromide-4-methoxyaniline) | 1.52 ± 0.21 | Bromide substitution |

| 4β-NH-(this compound) | 0.72 ± 0.08 | Superior cytotoxicity |

The introduction of the fluorine atom significantly enhances the compound's ability to induce apoptosis in cancer cells, as indicated by increased caspase-9 expression levels following treatment .

The mechanisms underlying the antitumor effects of this compound involve several pathways:

- Cell Cycle Arrest : Treatment with this compound has been shown to cause G2/M phase arrest in HeLa cells, indicating its potential to disrupt normal cell cycle progression.

- Apoptosis Induction : The compound enhances mitochondrial apoptosis pathways, leading to increased cell death in cancerous cells while sparing normal cells .

- Structure-Activity Relationships (SAR) : The presence of the fluorine atom is critical for enhancing cytotoxic effects compared to other halogen substituents like bromine and chlorine .

Study on Fluorinated Podophyllum Derivatives

A detailed investigation into various fluorinated podophyllum derivatives revealed that those incorporating this compound exhibited superior antitumor activity compared to their non-fluorinated counterparts. The study highlighted the importance of fluorine in improving solubility and binding affinity to biological targets, which may explain the enhanced efficacy observed .

Comparative Analysis with Other Anilines

In a comparative study, the biological activities of several aniline derivatives were assessed. The findings indicated that while many anilines possess some level of cytotoxicity, those with fluorine substitutions consistently demonstrated improved potency against various cancer cell lines, including HeLa and MCF-7 (breast cancer) cells .

Q & A

Basic Questions

Q. What are the common synthetic routes for 3-fluoro-4-methoxyaniline, and how do reaction conditions influence yield?

this compound is typically synthesized via nucleophilic substitution or catalytic amination. For example, in the synthesis of antitubulin agents, it reacts with POCl₃ in toluene under controlled heating (0°C to 50°C) to form intermediates like benzimidazoles . Yield optimization requires precise stoichiometry, inert atmospheres, and monitoring of reaction progress via TLC or GC-MS. Contamination by residual solvents (e.g., toluene) can reduce purity, necessitating post-synthesis purification via recrystallization or column chromatography .

Q. What safety protocols are critical when handling this compound?

Due to its potential toxicity and flammability (flash point: 101.22°C), handle in a fume hood with PPE: nitrile gloves, lab coats, and safety goggles. Use local exhaust ventilation to minimize inhalation risks. Storage should be in airtight containers away from oxidizers, with temperatures below 25°C . Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal per hazardous waste regulations .

Q. How can researchers verify the purity of this compound?

Purity is assessed via HPLC (≥99% by reverse-phase methods) or GC-MS. Melting point analysis (81–84°C) provides a quick validation . NMR (¹H and ¹³C) confirms structural integrity, with key peaks at δ 6.8–7.2 ppm (aromatic protons) and δ 3.8 ppm (methoxy group) .

Advanced Research Questions

Q. How does this compound function in antitubulin agent synthesis, and what are its structure-activity relationships?

In antitubulin agents, the fluorine and methoxy groups enhance binding to tubulin’s colchicine site. The electron-withdrawing fluorine increases electrophilicity, while the methoxy group stabilizes π-π interactions with aromatic residues. Substitution at the 4-position is critical; replacing methoxy with bulkier groups (e.g., phenoxy) reduces activity . SAR studies require comparative assays (e.g., MTT cytotoxicity tests) against cancer cell lines like HeLa or MCF-7 .

Q. What analytical challenges arise when characterizing derivatives of this compound?

Fluorine’s strong electronegativity complicates ¹⁹F NMR interpretation due to broad peaks and coupling with adjacent protons. High-resolution mass spectrometry (HRMS) is essential for confirming molecular ions (e.g., [M+H]+ at m/z 142.14 for the parent compound). X-ray crystallography resolves ambiguities in regiochemistry for derivatives like 3-fluoro-4-methoxybenzaldehyde (CAS 351-54-2) .

Q. How can researchers resolve contradictions in reported synthesis yields or purity data?

Discrepancies often stem from variations in starting material quality or solvent purity. For example, traces of moisture in POCl₃ can hydrolyze intermediates, reducing yields . Reproducibility requires strict adherence to anhydrous conditions and validation of reagents via Karl Fischer titration. Open-data practices (e.g., sharing raw NMR/HPLC files) aid in reconciling conflicting results .

Q. What methodologies optimize scale-up synthesis while maintaining regioselectivity?

Microwave-assisted synthesis reduces reaction times (e.g., from 12 hours to 30 minutes) and improves yield by 15–20%. Catalytic systems like CuI/1,10-phenanthroline in acetonitrile enhance regioselectivity during cyclization steps . Process analytical technology (PAT) tools, such as in-line FTIR, monitor intermediate formation in real time .

Propiedades

IUPAC Name |

3-fluoro-4-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJWAPDSCYTZUJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30342364 | |

| Record name | 3-Fluoro-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

366-99-4 | |

| Record name | 3-Fluoro-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-FLUORO-4-METHOXYANILINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.